5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1159977-42-0
VCID: VC0028552
InChI: InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)
SMILES: CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H21N3O6
Molecular Weight: 375.381

5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester

CAS No.: 1159977-42-0

Cat. No.: VC0028552

Molecular Formula: C18H21N3O6

Molecular Weight: 375.381

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester - 1159977-42-0

Specification

CAS No. 1159977-42-0
Molecular Formula C18H21N3O6
Molecular Weight 375.381
IUPAC Name methyl 5-hydroxy-6-methoxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate
Standard InChI InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)
Standard InChI Key FCCMQMXYACFBJQ-UHFFFAOYSA-N
SMILES CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties

The chemical properties of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester provide critical insights into its behavior in various chemical environments and its potential reactivity in pharmaceutical processes. These properties are fundamental to understanding its role as an impurity and its possible interactions during drug synthesis.

Structural Composition

The compound is characterized by a complex molecular structure featuring a pyrimidine heterocyclic ring as its core. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3, similar to other pyrimidine derivatives that are common in pharmaceutical compounds. The structure is further elaborated with several functional groups:

  • A hydroxyl group at position 5 of the pyrimidine ring

  • A methoxy group at position 6

  • A carboxylic acid methyl ester at position 4

  • A complex substituent at position 2 containing a benzylcarbamoyl amino group attached to a methyl-substituted carbon

Molecular Information

Table 1 presents the key molecular information of the compound:

ParameterValue
Molecular FormulaC18H21N3O6
Molecular Weight375.38 g/mol
CAS Number1159977-42-0
Related APIRaltegravir

This compound contains 18 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms, leading to its relatively high molecular weight of 375.38 g/mol . The presence of multiple functional groups containing oxygen and nitrogen atoms contributes to its potential for hydrogen bonding and other intermolecular interactions.

Physical Properties

The physical properties of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester are important for its characterization, handling, and potential applications in research and pharmaceutical quality control.

Appearance and Thermal Properties

Applications and Significance

Understanding the applications and significance of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester provides context for why this compound is studied and analyzed in pharmaceutical research and quality control processes.

Use as a Reference Standard

Synthesis and Related Chemistry

The synthesis of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester involves complex organic chemistry processes, reflecting its intricate molecular structure.

Structural Relationship to Raltegravir

As an impurity in Raltegravir synthesis, 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester likely shares structural similarities with certain intermediates in the Raltegravir synthetic pathway. Raltegravir contains a pyrimidine-based core structure that is modified during synthesis, and this impurity may result from incomplete reactions, side reactions, or degradation processes during manufacturing.

Research Findings and Analytical Considerations

Research on 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester primarily focuses on analytical methods for its detection and quantification in pharmaceutical products.

Analytical Characterization

The compound can be characterized using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

The availability of a deuterated version (d3) of this compound with CAS number 1185032-53-4 suggests its importance in analytical chemistry, particularly for mass spectrometry applications . Deuterated standards are valuable internal standards for quantitative analysis because they behave chemically almost identically to the non-deuterated compound but can be distinguished by mass spectrometry.

Specialized Variants and Derivatives

In addition to the standard form of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester, specialized variants have been developed for specific analytical applications.

Deuterated Analog

A deuterated version of the compound, 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester-d3, has been synthesized and is commercially available . This variant has the molecular formula C18H18D3N3O6 and a molecular weight of 378.39 g/mol, slightly higher than the non-deuterated compound due to the replacement of three hydrogen atoms with deuterium atoms.

Table 2: Comparison of Standard and Deuterated Forms

ParameterStandard FormDeuterated Form (d3)
CAS Number1159977-42-01185032-53-4
Molecular FormulaC18H21N3O6C18H18D3N3O6
Molecular Weight375.38 g/mol378.39 g/mol
SMILES NotationNot provided[2H]C([2H])([2H])Oc1nc(nc(C(=O)OC)c1O)C(C)(C)NC(=O)OCc2ccccc2

The SMILES notation for the deuterated compound indicates that the three deuterium atoms replace hydrogens in the methoxy group , which provides valuable information about the specific location of isotopic labeling.

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